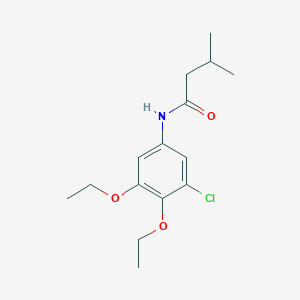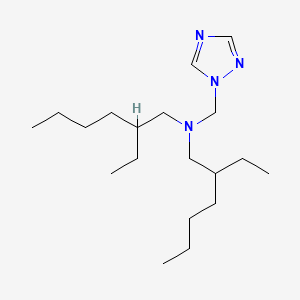
2-Undecyltetradecyl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecyltetradecyl docosanoate is a long-chain ester compound with the molecular formula C44H88O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecyltetradecyl docosanoate typically involves the esterification of docosanoic acid with 2-undecyltetradecanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of high-purity reactants and efficient catalysts is crucial to achieve high yields and purity of the final product. Additionally, purification steps such as distillation and crystallization are employed to remove any impurities and obtain the desired ester in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Undecyltetradecyl docosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Docosanoic acid and 2-undecyltetradecanol.
Reduction: Docosanoic acid and 2-undecyltetradecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Undecyltetradecyl docosanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 2-Undecyltetradecyl docosanoate involves its interaction with lipid membranes and enzymes. The ester can be hydrolyzed by esterases to release docosanoic acid and 2-undecyltetradecanol, which can then participate in various metabolic pathways. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Docosanoic acid: A long-chain fatty acid with similar structural features.
2-Undecyltetradecanol: The alcohol counterpart of the ester.
Methyl docosanoate: Another ester of docosanoic acid with a shorter alcohol chain.
Uniqueness
2-Undecyltetradecyl docosanoate is unique due to its specific combination of a long-chain alcohol and a long-chain fatty acid, resulting in distinct physicochemical properties. Its high molecular weight and lipophilicity make it suitable for specialized applications in various fields.
Propiedades
| 92313-30-9 | |
Fórmula molecular |
C47H94O2 |
Peso molecular |
691.2 g/mol |
Nombre IUPAC |
2-undecyltetradecyl docosanoate |
InChI |
InChI=1S/C47H94O2/c1-4-7-10-13-16-19-21-22-23-24-25-26-27-28-29-32-35-38-41-44-47(48)49-45-46(42-39-36-33-30-18-15-12-9-6-3)43-40-37-34-31-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 |
Clave InChI |
PBAYEKYFZJFHIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCCC)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]](/img/structure/B14353344.png)
![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)


![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
